2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride
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Overview
Description
2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Common substitution reactions include nucleophilic substitution at the benzimidazole ring or the piperidine moiety.
Hydrolysis: Hydrolysis can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. The piperidine moiety enhances its binding affinity and specificity, while the methoxyphenyl group can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 2-(2,2,2-trifluoroethyl)benzimidazole
- 5,6-dichloro-1H-benzoimidazol-2-yl
- 4,6-dibromo-2-mercaptobenzimidazole
Compared to these compounds, 2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2.ClH/c1-29-19-11-9-18(10-12-19)22(28)17-27-21-8-4-3-7-20(21)26(23(27)24)16-15-25-13-5-2-6-14-25;/h3-4,7-12,22,24,28H,2,5-6,13-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDFKPQEPBQLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386677 |
Source
|
Record name | 2-{2-Imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5791-84-4 |
Source
|
Record name | 2-{2-Imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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